Cas no 643-76-5 ((1,2-difluoro-2-phenylethenyl)benzene)
(1,2-difluoro-2-phenylethenyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,1'-(1,2-difluoro-1,2-ethenediyl)bis- (9CI)
- [1,2-Difluoro-2-phenylethenyl]benzene
- 1 2-DIFLUOROSTILBENE
- (1,2-difluoro-2-phenylethenyl)benzene
- [(E)-1,2-Difluoro-2-phenylethenyl]benzene
- 1,2-DIPHENYL-TRANS-1,2-DIFLUOROETHYLENE
- TRANS-ALPHA,BETA-DIFLUOROSTILBENE
- 1,2-Difluorostilbene,97%
- Benzene, 1,1'-(1,2-difluoro-1,2-ethenediyl)bis-
-
- MDL: MFCD00053176
- Inchi: 1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
- InChI Key: VIWUJKBBJRFTMC-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)(F)=C(C1=CC=CC=C1)F
Computed Properties
- Exact Mass: 218.09076
- Monoisotopic Mass: 216.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.136±0.06 g/cm3(Predicted)
- Melting Point: 74 °C(Solv: water (7732-18-5); ethanol (64-17-5))
- Boiling Point: 130 °C(Press: 3 Torr)
- PSA: 0
(1,2-difluoro-2-phenylethenyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89173-1.0g |
(1,2-difluoro-2-phenylethenyl)benzene |
643-76-5 | 1.0g |
$0.0 | 2023-02-11 | ||
| Enamine | EN300-89173-1g |
(1,2-difluoro-2-phenylethenyl)benzene |
643-76-5 | 1g |
$0.0 | 2023-09-01 |
(1,2-difluoro-2-phenylethenyl)benzene Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (1,2-difluoro-2-phenylethenyl)benzene
Introduction to (1,2-Difluoro-2-Phenylethenyl)Benzene (CAS No. 643-76-5)
(1,2-difluoro-2-phenylethenyl)benzene, identified by its CAS number 643-76-5, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel pharmaceuticals and advanced materials.
The molecular structure of (1,2-difluoro-2-phenylethenyl)benzene consists of a benzene ring substituted with a (1,2-difluoro-2-phenylethenyl) group. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its reactivity and utility. The presence of two fluorine atoms at the 1 and 2 positions of the phenylethenyl group enhances the compound's stability and influences its interaction with biological targets.
In recent years, (1,2-difluoro-2-phenylethenyl)benzene has been extensively studied for its potential applications in medicinal chemistry. Its unique structural motifs have been leveraged to design molecules with enhanced binding affinity and selectivity towards specific biological receptors. For instance, research has demonstrated that derivatives of this compound exhibit promising activity as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
The fluorine atoms in (1,2-difluoro-2-phenylethenyl)benzene play a pivotal role in modulating the pharmacokinetic properties of associated drug candidates. Fluorine substitution is a well-established strategy in pharmaceutical development, as it can improve metabolic stability, lipophilicity, and binding interactions. The incorporation of fluorine atoms into aromatic systems has been shown to enhance the bioavailability and therapeutic efficacy of numerous drugs currently on the market.
Recent advancements in computational chemistry have further illuminated the potential of (1,2-difluoro-2-phenylethenyl)benzene as a scaffold for drug discovery. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These findings have paved the way for the design of more sophisticated analogs with improved pharmacological profiles.
The synthesis of (1,2-difluoro-2-phenylethenyl)benzene presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more accessible to researchers. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the desired framework, allowing for rapid exploration of its derivatives.
In addition to its pharmaceutical applications, (1,2-difluoro-2-phenylethenyl)benzene has shown potential in materials science. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing next-generation technologies.
The safety profile of (1,2-difluoro-2-phenylethenyl)benzene is another critical aspect that has been thoroughly evaluated. Preliminary toxicological studies indicate that this compound exhibits low toxicity at moderate concentrations, making it suitable for further development without significant safety concerns. However, comprehensive testing under various conditions remains essential to fully assess its hazards and benefits.
Ongoing research continues to uncover new applications and insights into the behavior of (1,2-difluoro-2-phenylethenyl)benzene. Collaborative efforts between chemists, biologists, and pharmacologists are driving innovation in this field, leading to novel therapeutic agents and advanced materials. As our understanding of this compound grows, so does its potential to contribute to scientific progress and technological advancement.
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